4-Chloro-3',5'-dimethylbenzophenone

説明

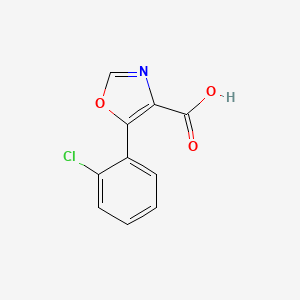

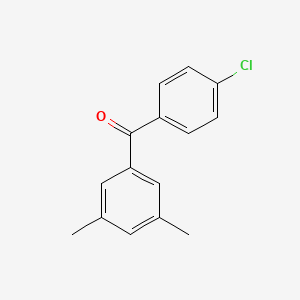

4-Chloro-3’,5’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO and a molecular weight of 244.7212. It is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone1.

Synthesis Analysis

The synthesis of 4-Chloro-3’,5’-dimethylbenzophenone can be achieved from Chlorobenzene and 3,5-Dimethylbenzoyl chloride2.

Molecular Structure Analysis

The InChI code for 4-Chloro-3’,5’-dimethylbenzophenone is 1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H31.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving 4-Chloro-3’,5’-dimethylbenzophenone.Physical And Chemical Properties Analysis

The predicted boiling point of 4-Chloro-3’,5’-dimethylbenzophenone is 384.6±42.0 °C and its predicted density is 1.154±0.06 g/cm32.科学的研究の応用

Friedel-Crafts Benzoylation Catalyst

4-Chloro-3',5'-dimethylbenzophenone has been explored in the context of Friedel-Crafts benzoylation reactions, particularly for the production of 2,5-dimethylbenzophenone. This compound serves as a UV light stabilizer in plastics, cosmetics, and films. The research highlighted the use of clay-supported catalysts like cesium substituted dodecatungstophosphoric acid on K-10 clay for benzoylation, emphasizing its efficiency and reusability, which could eliminate the effluent disposal problem common with homogeneous catalysts (Yadav, Asthana, & Kamble, 2003).

Hydrogen-Bonded Chains Analysis

Studies on hydrogen-bonded chains in related chloro-dimethylphenol compounds have contributed to understanding molecular interactions critical for designing materials with desired physical properties. Such insights are vital for materials science, particularly in developing compounds with specific optical or structural characteristics (Trilleras et al., 2005).

Photolysis and Photochemical Transformations

The photochemical behavior of chloro-dimethylphenol derivatives has been extensively studied. These investigations reveal the compound's potential in synthesizing new materials through photolysis, demonstrating its role in generating carbenes and facilitating other photochemical transformations. Such research is foundational in the fields of organic synthesis and material science, where controlled photolysis can lead to novel compounds (Gvozdev et al., 2021).

Molecular Geometry and Chemical Reactivity

Detailed studies on the molecular geometry, chemical reactivity, and spectral analysis of chloro-dimethylphenol derivatives have provided insights into their electronic structures. This research is instrumental in drug design and material science, where understanding a molecule's electronic properties can guide the synthesis of compounds with desired chemical behaviors (Satheeshkumar et al., 2017).

Kinetics of Fast Reactions and Radical Studies

Investigations into the kinetics of fast reactions and the behavior of radicals under photolysis conditions have shed light on the dynamic processes involving chloro-dimethylphenol derivatives. Such studies are crucial for understanding reaction mechanisms in organic chemistry and for the development of photostable materials and compounds (Levin, Sul’timova, & Chaikovskaya, 2005).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-3’,5’-dimethylbenzophenone was not found, it’s always recommended to handle chemical compounds with appropriate personal protective equipment and ensure adequate ventilation3.

将来の方向性

Unfortunately, I couldn’t find specific information on the future directions of 4-Chloro-3’,5’-dimethylbenzophenone.

特性

IUPAC Name |

(4-chlorophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIJMSIQLCIZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373914 | |

| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3',5'-dimethylbenzophenone | |

CAS RN |

844885-03-6 | |

| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)